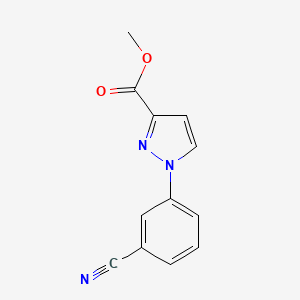

methyl 1-(3-cyanophenyl)-1H-pyrazole-3-carboxylate

Description

Methyl 1-(3-cyanophenyl)-1H-pyrazole-3-carboxylate is a pyrazole-based heterocyclic compound featuring a cyano-substituted phenyl ring at the 1-position and a methyl ester group at the 3-position of the pyrazole core.

Pyrazole carboxylates are widely utilized as intermediates in synthesizing agrochemicals, pharmaceuticals, and coordination complexes due to their tunable electronic properties and structural versatility . For example, ethyl 3-azido-1-(3-cyanobenzyl)-1H-pyrazole-4-carboxylate () demonstrates applications in click chemistry, leveraging the azido group for triazole formation .

Properties

Molecular Formula |

C12H9N3O2 |

|---|---|

Molecular Weight |

227.22 g/mol |

IUPAC Name |

methyl 1-(3-cyanophenyl)pyrazole-3-carboxylate |

InChI |

InChI=1S/C12H9N3O2/c1-17-12(16)11-5-6-15(14-11)10-4-2-3-9(7-10)8-13/h2-7H,1H3 |

InChI Key |

MDRUUHAJMYEYQG-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=NN(C=C1)C2=CC=CC(=C2)C#N |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Methyl 1-(3-cyanophenyl)-1H-pyrazole-3-carboxylate

General Synthetic Strategy

The synthesis of this compound typically involves condensation reactions between hydrazine derivatives and β-dicarbonyl compounds or their equivalents, followed by functional group transformations to introduce the cyano group and ester moiety. The key steps include:

- Formation of the pyrazole ring via reaction of 3-cyanophenylhydrazine with β-ketoesters or diketones.

- Esterification or direct use of ester-containing starting materials.

- Purification and characterization of the final product.

Specific Preparation Routes

Pyrazole Formation via Hydrazine and β-Ketoester Condensation

A common approach involves reacting 3-cyanophenylhydrazine with a β-ketoester such as methyl acetoacetate or ethyl 2,4-dioxovalerate under acidic catalysis. This reaction proceeds through nucleophilic attack of the hydrazine on the ketoester, cyclization, and dehydration to yield the pyrazole ring with the ester group intact.

- Reaction conditions: Typically performed in ethanol or other polar solvents with catalytic amounts of hydrochloric acid or acetic acid.

- Temperature: Reflux or room temperature depending on the reactivity of substrates.

- Yield: Reported yields range from 44% to 96% depending on substituents and conditions.

For example, ethyl 1-(4-cyanophenyl)-5-methyl-1H-pyrazole-3-carboxylate was synthesized by reacting 4-cyanophenylhydrazine with 2,4-dioxovalerate in ethanol with catalytic HCl, achieving yields around 44%.

Esterification and Purification

If the starting pyrazole is obtained as the free acid, esterification can be performed using standard methods such as Fischer esterification with methanol and acid catalyst or via methylation using diazomethane or methyl iodide under basic conditions.

- Typical conditions: Methanol with sulfuric acid or hydrochloric acid under reflux.

- Outcome: Methyl ester formation with high purity and yields above 85%.

Alternative Synthetic Routes

Other methods involve:

- Direct preparation of pyrazole-3-carboxylates using diethyl oxalate and substituted hydrazines.

- Use of eco-friendly solvents such as water instead of organic solvents to reduce cost and simplify isolation.

- Multi-step transformations involving reduction and oxidation steps to modify substituents on the pyrazole ring.

Reaction Scheme Summary

Analytical Data and Characterization

The synthesized this compound is typically characterized by:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR shows characteristic pyrazole proton signals and aromatic protons of the cyanophenyl group. For example, aromatic protons appear as doublets with coupling constants around 8.8 Hz, pyrazole proton as singlet near 6.6–6.7 ppm, and methyl ester protons as quartets and triplets around 4.3 ppm and 1.3 ppm respectively.

- Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectra confirm molecular ion peaks consistent with the expected molecular weight (e.g., m/z 256.1 [M+H]^+ for ethyl esters).

- Melting Point: Reported melting points vary depending on substituents but typically range from 110 to 230 °C for related compounds.

- Thin Layer Chromatography (TLC): Used to monitor reaction progress with solvent systems such as petroleum ether/ethyl acetate or petroleum ether/diethyl ether.

Comprehensive Research Findings

- The use of catalytic acid in ethanol is effective for pyrazole ring formation with good to excellent yields.

- The position of the cyano substituent on the phenyl ring influences the reactivity and yield; 3-cyanophenyl derivatives require careful optimization.

- Eco-friendly solvent systems such as water have been explored to reduce environmental impact and cost without compromising yield.

- Multi-step synthetic sequences involving reduction, oxidation, and substitution can further modify the pyrazole core to access a variety of derivatives.

- The purity and yield can be improved by controlling temperature, reaction time, and stoichiometry of reactants.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(3-cyanophenyl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.

Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of the corresponding carboxylic acid.

Reduction: Formation of the corresponding amine.

Substitution: Formation of amides or esters depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

Pyrazole derivatives, which share a core structure with methyl 1-(3-cyanophenyl)-1H-pyrazole-3-carboxylate, exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and analgesic properties . For instance, certain pyrazole derivatives are potent androgen receptor (AR) modulators, making them useful in treating AR-dependent cancers such as prostate cancer .

One specific application involves the synthesis of carboxamide derivatives containing a pyrazole moiety. These derivatives have shown promise as androgen receptor modulators for cancer treatment . The compound N—((S)-1-(3-(3-chloro-4-cyanophenyl)-1H-pyrazol-1-yl)-propan-2-yl)-5-(1-hydroxyethyl-1H-pyrazole-3-carboxamide, along with its diastereomers, is one such example .

Agrochemical Applications

Pyrazole-based compounds have also found applications in the development of antifungal pesticides . For example, 1,5-diaryl-pyrazole-3-formate analogs have shown potential as antifungal candidates for managing stem rot disease . These compounds can be synthesized using methyl 1,5-aryl-1H-pyrazole-3-carboxylate as an intermediate . The structural modification of lead compounds, such as introducing substituents on the phenyl ring attached to the N1 atom of the pyrazole ring, can result in increased activity against fungal pathogens .

Synthesis of Pyrazolo[4,3-b]pyridines

This compound can be used in the synthesis of pyrazolo[4,3-b]pyridines, which are important heterocyclic compounds with diverse applications . An efficient method for synthesizing pyrazolo[4,3-b]pyridines involves the use of readily available 2-chloro-3-nitropyridines .

Synthesis of Alkyl 3-Difluoromethyl-1-Methyl-1H-Pyrazole-4-Carboxylic Acid Ester

Alkyl 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid ester, a precursor used for preparing 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid, can be synthesized using novel methods that improve cost efficiency and reduce waste . This acid is used to produce fungicides, highlighting the importance of pyrazole derivatives in agrochemical applications .

Data Table: Examples of Pyrazole Derivatives and Their Applications

Case Studies

- Antifungal Pesticide Development: A study characterized the antifungal activity of a lead compound against the growth of S. rolfsii, which exhibited a suppressive effect against the fungal pathogen. Structural modification of the lead compound led to the identification of a compound with increased activity, rivaling the positive control in managing stem rot disease in field studies .

- Androgen Receptor Modulation: Crystalline forms of N—((S)-1-(3-(3-chloro-4-cyanophenyl)-1H-pyrazol-1-yl)-propan-2-yl)-5-(1-hydroxyethyl-1H-pyrazole-3-carboxamide and its diastereomers were characterized by X-ray powder diffraction studies, demonstrating their potential as AR modulators for cancer treatment .

Mechanism of Action

The mechanism of action of methyl 1-(3-cyanophenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular pathways and physiological effects .

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups: The 3-cyanophenyl group in the target compound contrasts with chloro () and formyl () substituents.

- Biological Relevance: Compounds with chloro or dichloro substituents (e.g., ) are often explored for antimicrobial activity, while formyl or cyano derivatives () are leveraged in covalent inhibitor design or metal-organic frameworks .

- Synthetic Utility : Azido-functionalized pyrazoles () enable modular synthesis via Huisgen cycloaddition, whereas ester groups (e.g., methyl/ethyl carboxylates) facilitate hydrolysis to carboxylic acids for further derivatization .

Structure-Activity Relationships (SAR)

- Substituent Position: Moving the cyano group from the 4- to 3-position on the phenyl ring (cf. vs. target compound) may alter steric and electronic interactions with biological targets, affecting potency .

- Ester vs. Carboxylic Acid : Hydrolysis of the methyl ester to a carboxylic acid (as in ) can enhance hydrogen-bonding capacity, critical for target binding .

- Hybrid Scaffolds : Triazole-pyrazole hybrids () show enhanced pharmacokinetic profiles compared to simpler pyrazoles, suggesting avenues for optimizing the target compound .

Biological Activity

Methyl 1-(3-cyanophenyl)-1H-pyrazole-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. The presence of a cyanophenyl group enhances its chemical reactivity and biological profile. The compound can be synthesized through various methods, including nucleophilic substitution reactions and cyclization processes.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may act as an enzyme inhibitor or modulator, affecting pathways involved in disease processes. For instance, studies have indicated that this compound can inhibit enzymes related to inflammatory responses and cancer progression .

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound against various cancer cell lines. The compound has shown significant cytotoxic effects, particularly against leukemia and breast cancer cells. For example, in vitro assays revealed that it induces apoptosis in MCF-7 (human breast adenocarcinoma) cells by increasing caspase-3 activity, which is crucial for programmed cell death .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 5.13 | Induction of apoptosis |

| U-937 (monocytic leukemia) | 4.5 | Cell cycle arrest |

| CEM-13 (leukemia) | 2.84 | Inhibition of proliferation |

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties. It has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation. In particular, this compound has been identified as a selective COX-2 inhibitor, making it a candidate for treating inflammatory diseases .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Study on Anticancer Effects : A study involving various derivatives of pyrazole compounds indicated that this compound exhibited superior cytotoxicity compared to other analogs, with significant effects noted at concentrations as low as 5 µM against MCF-7 cells .

- Inflammatory Response Modulation : Research demonstrated that this compound could effectively reduce inflammation markers in vitro by inhibiting COX-2 activity, showing promise for therapeutic applications in chronic inflammatory conditions .

Q & A

Q. What are the typical synthetic routes for methyl 1-(3-cyanophenyl)-1H-pyrazole-3-carboxylate and its structural analogs?

Synthesis of pyrazole derivatives generally involves multi-step reactions, including cyclocondensation, nucleophilic substitution, and esterification. For example:

- Step 1 : Formation of the pyrazole ring via cyclization of hydrazines with β-keto esters or α,β-unsaturated carbonyl compounds.

- Step 2 : Introduction of the 3-cyanophenyl group via Suzuki coupling or nucleophilic aromatic substitution under palladium catalysis .

- Step 3 : Esterification of the carboxylic acid intermediate using methanol and acid catalysts (e.g., H2SO4) .

Key Variables : Solvent choice (e.g., ethanol, dichloromethane), temperature (0–50°C), and catalysts (triethylamine, palladium complexes) critically influence yield and purity .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm substituent positions and electronic environments. For example, the cyano group’s electron-withdrawing effect deshields adjacent protons, shifting peaks downfield .

- IR Spectroscopy : Peaks at ~2227 cm<sup>-1</sup> indicate the nitrile (C≡N) stretch, while ester carbonyls appear at ~1694 cm<sup>-1</sup> .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns (e.g., loss of COOCH3 groups) .

- HPLC : Assess purity (>95%) and monitor reaction progress .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in the synthesis of this compound?

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates, while ethanol minimizes side reactions .

- Catalyst Screening : Triethylamine improves coupling efficiency in nucleophilic substitutions, and palladium catalysts (e.g., Pd(PPh3)4) enhance Suzuki reactions .

- Temperature Control : Low temperatures (0–5°C) reduce decomposition during sensitive steps (e.g., azide formation), while higher temperatures (50°C) accelerate cyclization .

- Statistical Design : Use response surface methodology (RSM) to model interactions between variables (e.g., solvent polarity, catalyst loading) .

Q. How should researchers address contradictory biological activity data for pyrazole derivatives like this compound?

Contradictions often arise from structural variations or assay conditions. For example:

- Substituent Effects : The position of the cyano group (para vs. meta) alters electron density, affecting binding to biological targets. Compare activity of 3-cyanophenyl vs. 4-cyanophenyl analogs .

- Assay Variability : Standardize cell lines (e.g., prostate cancer vs. leukemia) and control for solvent effects (DMSO concentration ≤0.1%) .

- Computational Validation : Perform molecular docking to predict interactions with targets (e.g., mTOR kinase) and correlate with experimental IC50 values .

Q. What computational methods predict the reactivity and stability of this compound?

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. The nitrile group’s electron deficiency makes it prone to nucleophilic attack .

- Molecular Dynamics (MD) : Simulate solvation effects in water or lipid bilayers to assess bioavailability .

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with biological activity to guide structural modifications .

Data Contradiction Analysis

Q. How do structural modifications in pyrazole derivatives influence biological activity?

Safety and Handling Considerations

While specific data for this compound is limited, general precautions for pyrazole derivatives include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.